4-Ethoxy-2-(piperazin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

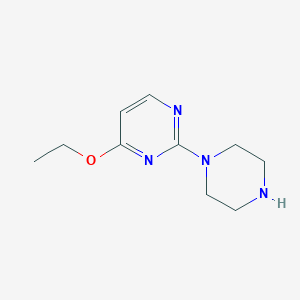

4-Ethoxy-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group at the 4-position and a piperazine ring at the 2-position

作用機序

Target of Action

It’s worth noting that pyrimidinylpiperazine, a related compound, is known to act as an antagonist of the α2-adrenergic receptor .

Mode of Action

A related compound, 4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5h-pyrimido[5,4-b]indol, is known to bind to and inhibit an enzyme called phosphodiesterase e4, which degrades a molecule called cyclic adenosine monophosphate (camp), inside cells .

Biochemical Pathways

The inhibition of phosphodiesterase e4 by a related compound suggests that 4-ethoxy-2-(piperazin-1-yl)pyrimidine may influence pathways involving camp .

Result of Action

The inhibition of phosphodiesterase e4 by a related compound suggests that this compound may influence cellular processes regulated by camp .

生化学分析

Biochemical Properties

4-Ethoxy-2-(piperazin-1-yl)pyrimidine interacts with various enzymes and proteins. It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions influence biochemical reactions within the body.

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that pyrimidinylpiperazine derivatives can have significant effects on cells. For instance, some derivatives have been used in the treatment of chronic lymphocytic leukemia , and others have shown inhibitory activities against acetylcholinesterase, an enzyme involved in neurotransmission .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific receptors. As an antagonist of the α2-adrenergic receptor, it blocks the action of this receptor, thereby influencing cellular responses . As a partial agonist of the 5-HT1A receptor, it can bind to this receptor and partially activate it .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, depending on factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrimidinylpiperazine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is possible that it could be directed to specific compartments or organelles based on targeting signals or post-translational modifications, similar to other compounds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-chloro-2-(piperazin-1-yl)pyrimidine with ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 4-Ethoxy-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

科学的研究の応用

Chemical Properties and Structure

4-Ethoxy-2-(piperazin-1-yl)pyrimidine is characterized by its pyrimidine core, which is substituted at the 2-position with a piperazine ring and at the 4-position with an ethoxy group. The molecular formula is C12H18N4O with a molecular weight of approximately 230.3 g/mol. The presence of the piperazine moiety is significant as it contributes to the compound's pharmacological properties.

Research indicates that this compound exhibits potential biological activities, particularly in:

- Antitumor Activity : Preliminary studies suggest that this compound may act as an antitumor agent by inhibiting cell proliferation in various cancer cell lines. Its mechanism may involve interaction with specific receptors or enzymes that regulate cell growth and apoptosis .

- Antimicrobial Properties : There are indications that this compound possesses antimicrobial activity, making it a candidate for developing treatments against resistant bacterial strains .

Medicinal Chemistry Applications

The applications of this compound in medicinal chemistry include:

- Drug Development : Due to its promising biological activities, this compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.

- Structure-Activity Relationship Studies : Researchers are exploring the structure-activity relationships of this compound to optimize its efficacy and selectivity against target diseases. Modifications to the ethoxy or piperazine groups may enhance its biological activity .

- Synthesis of Analogues : The synthesis of analogues of this compound allows for the exploration of variations in biological activity and pharmacokinetics. For example, substituting different functional groups can lead to compounds with improved therapeutic profiles .

Case Study 1: Antitumor Activity

A study focusing on the antitumor properties of this compound revealed that it effectively inhibited the growth of specific cancer cell lines. The compound was tested in vitro, showing a dose-dependent response in cell viability assays. Further investigations into its mechanism of action indicated that it may induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were evaluated for their antimicrobial activity against various bacterial strains. Results demonstrated significant inhibition against multi-drug resistant bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy group, piperazine ring | Antitumor, antimicrobial |

| 4-Methoxy-6-(piperazin-1-yl)pyrimidine | Methoxy instead of ethoxy | Varies; potential for different activity |

| 2-Amino-4-(piperazin-1-yl)pyrimidine | Amino group at position 2 | Distinct mechanism; potential antitumor |

類似化合物との比較

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-substituted pyrimidine with potential acetylcholinesterase inhibitory activity.

1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various biochemical studies.

Uniqueness: 4-Ethoxy-2-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 4-position and piperazine ring at the 2-position make it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

生物活性

4-Ethoxy-2-(piperazin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- Chemical Name : this compound

- CAS Number : 59215-35-9

- Molecular Formula : C12H16N4O

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cancer cell lines, neuroprotection, and its role in inhibiting specific enzymes.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18 |

| HCT116 | 15 |

| A549 | 12 |

These values indicate the concentration required to inhibit cell growth by 50%. The mechanism of action may involve the modulation of apoptosis pathways and inhibition of DNA repair mechanisms, particularly through interactions with Poly (ADP-Ribose) Polymerase (PARP) .

Neuroprotective Effects

In addition to its anticancer potential, this compound has shown promise in neuroprotection. In vitro studies indicated that it enhances cellular resistance against oxidative stress in neuronal cell lines. For instance, compounds derived from pyrimidine structures were found to protect human neuroblastoma cells from free radical damage, with significant reductions in cell death rates observed under oxidative conditions .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinases involved in cancer progression.

- Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : It may exert protective effects against oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.

Study on Anticancer Properties

A notable study evaluated the effectiveness of this compound against breast cancer cells. The results indicated that the compound significantly reduced viability in MCF-7 cells with an IC50 value of 18 µM. Additionally, it was found to enhance the efficacy of standard chemotherapeutics when used in combination therapies .

Neuroprotection Study

Another investigation focused on the neuroprotective effects of pyrimidine derivatives. The study revealed that treatment with this compound led to a marked increase in cell viability in SH-SY5Y cells subjected to oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

特性

IUPAC Name |

4-ethoxy-2-piperazin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-15-9-3-4-12-10(13-9)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSSOXUTKRWSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。